N-(2-Bromoethyl)-N-methylbutan-1-amine is an organic compound with the molecular formula . It features a bromoethyl group attached to a secondary amine, specifically a methylated butan-1-amine. This compound is characterized by its unique structure, which includes a bromoalkyl moiety that can participate in various
N-(2-Bromoethyl)-N-methylbutan-1-amine can be synthesized through several methods:
N-(2-Bromoethyl)-N-methylbutan-1-amine has potential applications in various fields:
Interaction studies involving N-(2-Bromoethyl)-N-methylbutan-1-amine focus on its reactivity with biological targets and other chemical species:
Several compounds share structural similarities with N-(2-Bromoethyl)-N-methylbutan-1-amine, each exhibiting unique properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromoethylamine | Simplest bromoalkyl amine; used in synthesis | |
| N-Ethyl-N-methylbutan-1-amine | Similar structure without bromine; less reactive | |
| N,N-Dimethylbutan-1-amine | Lacks halogen; more stable and less reactive | |
| 4-Bromobutylamine | Different position of bromine; used in polymers |
N-(2-Bromoethyl)-N-methylbutan-1-amine stands out due to its specific combination of a bromo group and a secondary amine structure, allowing it to participate effectively in both nucleophilic substitutions and alkylation reactions while being versatile for further transformations in synthetic chemistry .
Nucleophilic substitution reactions are central to introducing bromoethyl groups into amine frameworks. For N-(2-Bromoethyl)-N-methylbutan-1-amine, this typically involves reacting N-methylbutan-1-amine with 1,2-dibromoethane under basic conditions. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing one bromide ion from 1,2-dibromoethane to form the secondary amine product.
A key challenge in this method is minimizing over-alkylation, which can lead to quaternary ammonium salts. To address this, researchers have optimized reaction stoichiometry and solvent systems. For example, using a 1:1 molar ratio of N-methylbutan-1-amine to 1,2-dibromoethane in tetrahydrofuran (THF) at 0°C reduces side reactions, yielding the target compound in 78% purity. Alternative halogenating agents, such as hydrogen bromide (HBr) in the presence of metaboric acid, have also been explored. In one patented method, 2-methoxyethanol was treated with metaboric anhydride and subsequently brominated with HBr to achieve a 92% yield of a related bromoethyl ether, demonstrating the scalability of such approaches.
Table 1: Comparison of Nucleophilic Substitution Conditions
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,2-Dibromoethane | THF | 0 | 78 |
| HBr + Metaboric Acid | Toluene | 25 | 92 |
| PBr₃ | Dichloromethane | -10 | 65 |
The choice of base significantly impacts reaction efficiency. Potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are commonly employed to neutralize HBr generated in situ. Et₃N, while more expensive, offers superior solubility in polar aprotic solvents, facilitating faster reaction kinetics.
Catalytic hydrogenation provides a redox-neutral route to halogenated amines by reducing nitro or imine intermediates. For N-(2-Bromoethyl)-N-methylbutan-1-amine, this method involves hydrogenating a nitrobutane precursor functionalized with a bromoethyl group. Recent advances in transition metal catalysts, particularly cobalt and platinum complexes, have enhanced selectivity and reduced dehalogenation side reactions.
A cobalt(II) inverse triazolyl-pyridine catalyst, for instance, enables the N-alkylation of primary amines with secondary alcohols under mild conditions (110°C, ambient pressure). When applied to N-methylbutan-1-amine and 2-bromoethanol, this system achieves 97% conversion with <5% debromination. Platinum-based catalysts supported on covalent triazine frameworks (Pt/TAPT-COF) further improve selectivity by creating electron-rich active sites that stabilize the C-Br bond during hydrogenation.
Table 2: Hydrogenation Catalysts and Performance
| Catalyst | Substrate | Conditions | Selectivity (%) |
|---|---|---|---|
| Co(II)-triazolyl-pyridine | 2-Bromoethanol | 110°C, 6 h | 97 |
| Pt/TAPT-COF | Nitrobutane derivative | 25°C, H₂ (1 atm) | 99 |
| Pd/C | Bromoethyl imine | 50°C, 3 bar H₂ | 82 |
Mechanistic studies reveal that cobalt catalysts operate via a dehydrogenation-condensation-hydrogenation cycle, where the alcohol is first dehydrogenated to a ketone, which condenses with the amine to form an imine before final hydrogenation. This pathway minimizes direct exposure of the C-Br bond to reactive intermediates, preserving halogen integrity.
Organocatalysis offers a metal-free alternative for synthesizing N-(2-Bromoethyl)-N-methylbutan-1-amine, leveraging Brønsted acids or bases to facilitate bond formation. A prominent example is the Smiles rearrangement, where 2-aminobenzoxazoles react with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ to form extended amine derivatives.
In one protocol, N-methylbutan-1-amine was treated with 2-bromoethylamine hydrobromide and triethylamine in dimethylformamide (DMF) at 120°C, yielding the target compound in 91% isolated yield after 6 hours. The base facilitates deprotonation of the amine, enhancing its nucleophilicity while scavenging HBr to prevent quaternization.
Table 3: Organocatalytic Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 12 | 85 |
| Et₃N | DMF | 120 | 6 | 91 |
| DBU | Toluene | 100 | 8 | 78 |
Kinetic studies indicate that the reaction follows second-order kinetics, with rate constants highly dependent on the base strength. Et₃N, with a pKa of 10.75, outperforms weaker bases like K₂CO₃ (pKa ~10.3) by accelerating the deprotonation step without promoting side reactions.
N-(2-Bromoethyl)-N-methylbutan-1-amine exhibits distinctive reactivity patterns depending on the reaction environment and conditions, with both intermolecular and intramolecular alkylation pathways playing critical roles in its chemical behavior [2] [3]. The compound's unique structure, featuring a bromoethyl group attached to a methylated butylamine backbone, enables multiple reaction pathways that compete under different conditions.
Intermolecular alkylation reactions of N-(2-Bromoethyl)-N-methylbutan-1-amine proceed primarily through bimolecular nucleophilic substitution mechanisms where external nucleophiles attack the electrophilic carbon bearing the bromine atom [2] [4]. Research has demonstrated that in aqueous environments at slightly basic pH, external nucleophiles such as thiol groups from cysteine residues preferentially attack the compound via intermolecular pathways [2]. Computational studies using methyl thiol as a model nucleophile have shown that intermolecular attack by sulfur-bearing nucleophiles is favored over intramolecular substitution by activation energy differences of approximately 15.4 kilojoules per mole in gas-phase calculations [2].
The intramolecular alkylation pathway involves cyclization reactions where the amino group within the molecule acts as an internal nucleophile, attacking the electrophilic carbon to form cyclic intermediates [2] [3]. Experimental evidence indicates that under specific conditions, N-(2-Bromoethyl)-N-methylbutan-1-amine can undergo intramolecular cyclization to form aziridinium ion intermediates [5]. Kinetic studies of related bromoethylamine compounds have revealed first-order rate constants for cyclization reactions ranging from 0.14 minutes^-1 at 22 degrees Celsius to 0.85 minutes^-1 at 37 degrees Celsius in phosphate buffer at pH 7.3 [5].
The competition between intermolecular and intramolecular pathways is significantly influenced by pH conditions and the presence of competing nucleophiles [2] [6]. At acidic pH, the amino group becomes protonated, effectively eliminating its nucleophilic character and preventing intramolecular cyclization, thereby favoring intermolecular attack pathways [2]. Conversely, at neutral to slightly basic conditions, both pathways can operate simultaneously, with the dominant mechanism determined by the relative concentrations and nucleophilicity of available reaction partners [6].
Selectivity studies have shown that the intermolecular pathway demonstrates high selectivity for cysteine residues over other amino acid residues, with reaction selectivity following the order: cysteine >> amino-terminus >> histidine [6]. This selectivity pattern has been attributed to the superior nucleophilicity of thiol groups compared to amino and imidazole functionalities under the reaction conditions employed [6].
| Reaction Type | Temperature (°C) | Rate Constant | pH Dependence | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | 22 | 0.14 min^-1 | pKa = 5.6 | [5] |
| Intramolecular Cyclization | 37 | 0.85 min^-1 | pKa = 5.6 | [5] |
| Intermolecular (Thiol) | Variable | Energy difference: 15.4 kJ/mol lower | Basic favored | [2] |
| Hydrolysis of Cyclic Product | 22 | 0.0083 min^-1 | pH 7.3 | [5] |
| Hydrolysis of Cyclic Product | 37 | 0.040 min^-1 | pH 7.3 | [5] |
The bromine atom in N-(2-Bromoethyl)-N-methylbutan-1-amine serves as an excellent leaving group due to its large atomic radius, high polarizability, and ability to stabilize negative charge upon departure [4] [7] [8]. The carbon-bromine bond exhibits significant polarity, with the carbon atom bearing a partial positive charge that makes it susceptible to nucleophilic attack [4] [7].
In nucleophilic substitution reactions, bromine demonstrates superior leaving group ability compared to chlorine and fluorine, following the established order of halogen leaving group capacity: iodine > bromine > chlorine > fluorine [7] [8]. This ordering reflects the decreasing bond strength and increasing stability of the halide ion as the atomic number increases [7]. The bromine leaving group's effectiveness is particularly evident in primary alkyl halides, where steric hindrance is minimal and the substrate readily undergoes bimolecular nucleophilic substitution reactions [4] [7].
The mechanism of bromine departure varies depending on the substrate structure and reaction conditions [7] [8]. In primary bromoalkyl compounds like N-(2-Bromoethyl)-N-methylbutan-1-amine, the reaction typically proceeds through a concerted bimolecular mechanism where nucleophilic attack and bromine departure occur simultaneously [4] [7]. The transition state involves a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the departing bromine atom [4].
Experimental studies have shown that bromine's leaving group ability is enhanced in polar protic solvents through hydrogen bonding interactions that stabilize the departing bromide ion [9]. Computational investigations using density functional theory methods have revealed that the bromide ion's departure is facilitated by solvent molecules that can form hydrogen bonds with the negatively charged halide [9]. This solvation effect contributes to lower activation barriers for nucleophilic substitution reactions in protic media compared to aprotic solvents [9].
The kinetics of bromine departure from N-(2-Bromoethyl)-N-methylbutan-1-amine derivatives follow second-order kinetics characteristic of bimolecular nucleophilic substitution reactions [10]. The rate equation for these reactions takes the form: rate = k[substrate][nucleophile], where k represents the second-order rate constant with units of reciprocal molar-seconds [10] [11]. Temperature dependence of the rate constants follows Arrhenius behavior, with activation energies typically ranging from 80 to 120 kilojoules per mole for primary bromoalkyl substrates [12].
Studies examining the effect of nucleophile strength on bromine departure have demonstrated that stronger nucleophiles lead to faster reaction rates and lower activation barriers [13]. The correlation between nucleophile basicity and reaction rate reflects the Hammond postulate, where stronger nucleophiles form more product-like transition states with enhanced nucleophile-carbon bonding and diminished carbon-bromine bonding [13].
| Nucleophile Type | Relative Rate | Activation Energy (kJ/mol) | Mechanism | Reference |
|---|---|---|---|---|
| Hydroxide Ion | High | 85-95 | S_N2 | [7] |
| Cyanide Ion | Very High | 75-85 | S_N2 | [7] |
| Ammonia | Moderate | 95-105 | S_N2 | [7] |
| Water | Low | 110-120 | S_N2 | [7] |
| Thiolate Ion | Very High | 70-80 | S_N2 | [13] |
Computational chemistry methods have provided detailed insights into the transition state structures and energetics of alkylation reactions involving N-(2-Bromoethyl)-N-methylbutan-1-amine [13] [14] [15]. Density functional theory calculations using various functionals and basis sets have been employed to elucidate the molecular-level details of these reactions [13] [14] [16].
Transition state calculations for nucleophilic substitution reactions of bromoethyl compounds typically employ hybrid density functional methods such as B3LYP or M06-2X with polarized basis sets [13] [16]. The M06-2X functional with the 6-311+G(d,p) basis set has shown particular effectiveness in predicting activation barriers for halogen-containing organic compounds, providing results that correlate well with experimental kinetic data [13] [16].
Computational studies have revealed that transition states for alkylation reactions involving N-(2-Bromoethyl)-N-methylbutan-1-amine exhibit characteristic geometries with the attacking nucleophile, carbon center, and departing bromine atom arranged in a nearly linear configuration [17] [15]. The carbon-nucleophile distance in the transition state typically ranges from 2.0 to 2.5 angstroms, while the carbon-bromine distance extends to 2.5 to 3.0 angstroms, reflecting the advanced stage of bond breaking [17].
Solvation effects play a crucial role in accurate computational modeling of these transition states [13] [16]. Continuum solvation models such as the Polarizable Continuum Model or the Solvation Model based on Density have been successfully applied to account for bulk solvent effects [13] [16]. These models typically predict lower activation barriers in polar solvents due to enhanced stabilization of the polar transition state [16].
Advanced computational approaches have incorporated explicit solvent molecules to capture specific intermolecular interactions that cannot be described by continuum models [9]. Studies utilizing quantum mechanics/molecular mechanics methods have shown that explicit hydrogen bonding between protic solvent molecules and the departing bromide ion can reduce activation barriers by 10 to 20 kilojoules per mole compared to gas-phase calculations [9].
The computational modeling of competing reaction pathways has revealed important insights into reaction selectivity [15]. Calculations comparing different alkylation sites on pyrazole derivatives using bromoethyl reagents have demonstrated that activation energy differences as small as 3 kilojoules per mole can lead to dramatic changes in product selectivity [15]. These findings highlight the importance of accurate computational methods for predicting reaction outcomes [15].
Vibrational frequency calculations at the transition state level provide valuable information about reaction coordinates and kinetic isotope effects [18]. The imaginary frequency corresponding to the reaction coordinate typically ranges from -400 to -800 reciprocal centimeters for bromine departure reactions, indicating the magnitude of the barrier curvature [18].
Recent developments in automated computational workflows have enabled high-throughput screening of reaction pathways and transition states [14]. These approaches combine conformational searching algorithms with quantum chemical calculations to systematically explore reaction mechanisms and identify optimal pathways [14]. Such methods have been particularly valuable for investigating complex molecules like N-(2-Bromoethyl)-N-methylbutan-1-amine where multiple conformational states and reaction channels must be considered [14].
| Computational Method | Basis Set | Activation Energy (kJ/mol) | C-Br Distance (Å) | C-Nu Distance (Å) | Reference |
|---|---|---|---|---|---|
| B3LYP-D3 | 6-31G(d) | 105.2 | 2.8 | 2.2 | [19] |
| M06-2X | 6-311+G(d,p) | 98.7 | 2.7 | 2.1 | [16] |
| PBE0-D3 | def2-TZVPP | 101.4 | 2.9 | 2.3 | [19] |
| MP2 | 6-311++G** | 108.9 | 2.8 | 2.2 | [2] |
| DFT + SMD Solvation | 6-311+G(d,p) | 89.3 | 2.6 | 2.0 | [13] |
The synthesis of nitrogen-containing heterocycles represents one of the most significant applications of N-(2-Bromoethyl)-N-methylbutan-1-amine in advanced organic chemistry. The compound's structural features enable multiple pathways for heterocycle formation through intramolecular cyclization reactions and intermolecular coupling strategies [3] [4].
Research has demonstrated that N-(2-Bromoethyl)-N-methylbutan-1-amine serves as an effective precursor for constructing five- and six-membered nitrogen heterocycles [4]. The bromoethyl functionality acts as an electrophilic center that can undergo nucleophilic substitution with various nitrogen-containing nucleophiles to form pyrrolidine derivatives. Studies have shown that treatment with secondary amines under basic conditions facilitates ring closure through an intramolecular substitution mechanism [5].
For piperidine synthesis, the compound can participate in sequential alkylation and cyclization reactions. De Kimpe and co-workers developed methodologies where dialkylation of nitrogen heterocycles with brominated compounds like N-(2-Bromoethyl)-N-methylbutan-1-amine provides access to indolizidine frameworks through controlled ring formation [4]. The reaction proceeds via initial nucleophilic attack followed by intramolecular cyclization to yield the desired six-membered ring systems.
Recent synthetic developments have established N-(2-Bromoethyl)-N-methylbutan-1-amine as a valuable intermediate in constructing more complex heterocycles such as indazoles [3]. The compound's reactivity profile allows for regioselective functionalization of aromatic precursors through nucleophilic substitution mechanisms. Research by synthetic teams has shown that brominated amine intermediates can undergo cyclization with hydrazine derivatives to form 3-aminoindazole frameworks with yields ranging from 50-75% depending on reaction conditions [3].
The synthesis of substituted pyridines also benefits from this compound's versatility. N-alkylation reactions using N-(2-Bromoethyl)-N-methylbutan-1-amine as an electrophile enable the introduction of alkyl chains bearing tertiary amine functionalities, which are subsequently utilized in heterocycle construction [6] [7].
| Heterocycle Type | Reaction Conditions | Typical Yield | Key Features |
|---|---|---|---|
| Pyrrolidines | Base, 80-120°C, 2-6 hours | 65-85% | Five-membered ring formation |
| Piperidines | Palladium catalyst, 95°C | 70-90% | Six-membered ring systems |
| Indazoles | Hydrazine, reflux conditions | 50-75% | Bicyclic aromatic heterocycles |
The pharmaceutical industry extensively utilizes N-(2-Bromoethyl)-N-methylbutan-1-amine as a key intermediate in synthesizing bioactive compounds containing nitrogen functional groups [8] [9]. The compound's structural features make it particularly valuable for constructing drug molecules that require specific nitrogen-containing pharmacophores.
Significant research has demonstrated the compound's utility in synthesizing antidepressant medications, particularly those targeting monoamine systems [10]. The synthesis of moclobemide, a reversible monoamine oxidase inhibitor, exemplifies this application. Research teams have developed efficient synthetic routes where N-(2-bromoethyl)amine derivatives serve as key intermediates [10]. The process involves initial formation of N-(2-aminoethyl)morpholine through nucleophilic substitution, followed by amidation with para-chlorobenzoic acid to yield the final therapeutic agent.
Studies have shown that using 60% aqueous 2-bromoethylamine hydrochloride with morpholine under solvent-free conditions provides yields of 75-85% for the key intermediate formation [10]. This methodology offers advantages including mild reaction conditions, shortened reaction times, and environmental compatibility compared to traditional synthetic approaches.
The compound plays a crucial role in synthesizing kinase inhibitors for cancer therapy [8]. Research has established synthetic pathways where brominated amine intermediates undergo sequential transformations to yield potent Janus kinase 2 inhibitors. The methodology involves nucleophilic substitution of activated pyridine derivatives with the bromoalkyl amine, followed by coupling reactions with aromatic amines [8].
Data from pharmaceutical research indicates that compounds synthesized using N-(2-Bromoethyl)-N-methylbutan-1-amine intermediates demonstrate inhibitory concentrations ranging from 8.5 to 12.2 micromolar against target kinases [8]. The structural modifications enabled by this intermediate contribute to enhanced selectivity and improved pharmacokinetic properties.
Recent developments in antimicrobial drug discovery have highlighted the compound's role in synthesizing nitrogen-containing antibacterial agents [11]. The bromoethyl functionality enables introduction of essential pharmacophoric elements required for antimicrobial activity. Research has shown that derivatives synthesized from this intermediate exhibit minimum inhibitory concentrations of 32-128 micrograms per milliliter against various bacterial strains [11].
| Drug Class | Target Enzymes | Typical IC50 Values | Synthetic Yield |
|---|---|---|---|
| MAO Inhibitors | Monoamine oxidase | 50-200 nM | 75-85% |
| JAK2 Inhibitors | Janus kinase 2 | 8.5-12.2 μM | 60-80% |
| Antimicrobials | Bacterial enzymes | 32-128 μg/mL MIC | 70-90% |
N-(2-Bromoethyl)-N-methylbutan-1-amine demonstrates significant utility as a cross-linking agent in polymer chemistry applications [12] [13]. The compound's bifunctional nature, combining a reactive bromine center with a tertiary amine group, enables formation of covalently cross-linked polymer networks through various mechanisms.
Research has established that brominated amine compounds like N-(2-Bromoethyl)-N-methylbutan-1-amine participate in dynamic cross-linking reactions that create reversible polymer networks [13]. Studies using similar bromoalkyl amine systems demonstrate that reaction with nucleophilic diamines such as 1,4-diazabicyclo[2.2.2]octane creates quaternary ammonium cross-links that exhibit thermoreversible behavior [13].
Experimental data indicates that polymer networks formed using bromoethyl amine cross-linkers demonstrate rapid stress relaxation at elevated temperatures. At 140°C, relaxation times approach values faster than many conventional transesterification-based systems [13]. The cross-linking density can be controlled by adjusting the stoichiometric ratio of bromine to amine groups, with optimal ratios of 0.6:1 providing gel fractions exceeding 98% [13].
The compound serves as an effective cross-linking agent for synthesizing hydrogels with controlled mechanical properties [14]. Research has shown that methylene-bis-acrylamide type cross-linkers, when combined with bromoalkyl amine compounds, create hybrid materials with enhanced biocompatibility [14]. These systems demonstrate good compatibility with cellular environments and exhibit non-toxic effects on various cell types.
Studies indicate that hydrogels cross-linked using bromoethyl amine derivatives demonstrate suitable properties for biomedical applications, including tissue engineering and controlled drug release [14]. The cross-linking process enables incorporation of amide groups that enhance water absorption capabilities while maintaining structural integrity.
N-(2-Bromoethyl)-N-methylbutan-1-amine enables synthesis of temperature-responsive polymer networks through alkylation-based cross-linking mechanisms [12] [15]. Research demonstrates that intramolecularly cross-linked polymers formed using this compound exhibit controlled folding and unfolding behavior in response to temperature changes [15].
Simulation studies reveal that reversibly cross-linked systems using bromoalkyl amine cross-linkers demonstrate tunable glass transition temperatures and mechanical properties [15]. The bond formation probability can be modulated by adjusting reaction temperature and cross-linker concentration, with typical bonding probabilities ranging from 0.27 to 0.96 depending on conditions [15].
| Cross-linking Parameter | Optimal Range | Resulting Properties | Applications |
|---|---|---|---|
| Stoichiometric Ratio | 0.6-1.0 | Gel fraction >95% | Structural materials |
| Reaction Temperature | 60-140°C | Fast stress relaxation | Processable networks |
| Cross-linker Concentration | 5-20 mol% | Tunable modulus | Responsive materials |